3,4,5-Trifluorobenzyl bromide
Overview
Description
3,4,5-Trifluorobenzyl bromide is an organic compound with the molecular formula C7H4BrF3. It is a colorless to light yellow liquid that is commonly used as a reagent in organic synthesis. The compound is characterized by the presence of three fluorine atoms and a bromine atom attached to a benzyl group, making it a valuable building block in the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4,5-Trifluorobenzyl bromide can be synthesized through the bromination of 3,4,5-trifluorobenzyl alcohol. The reaction typically involves the use of hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as the brominating agents. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, this compound is produced by reacting 3,4,5-trifluorobenzyl alcohol with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is conducted in a solvent like dichloromethane or carbon tetrachloride, and the product is isolated through distillation .
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trifluorobenzyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The benzyl group can be oxidized to form the corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The compound can be reduced to form 3,4,5-trifluorotoluene.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is employed.
Major Products Formed
Nucleophilic Substitution: Products include 3,4,5-trifluorobenzyl azide, 3,4,5-trifluorobenzyl thiocyanate, and 3,4,5-trifluorobenzyl ether.
Oxidation: Products include 3,4,5-trifluorobenzaldehyde and 3,4,5-trifluorobenzoic acid.
Reduction: The major product is 3,4,5-trifluorotoluene.
Scientific Research Applications
3,4,5-Trifluorobenzyl bromide is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: It is employed in the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,4,5-Trifluorobenzyl bromide involves its ability to act as an electrophile in nucleophilic substitution reactions. The bromine atom is a good leaving group, allowing the compound to react readily with nucleophiles. This reactivity is exploited in various synthetic applications to introduce the trifluorobenzyl moiety into target molecules .
Comparison with Similar Compounds
3,4,5-Trifluorobenzyl bromide can be compared with other similar compounds such as:
- 2,4,5-Trifluorobenzyl bromide
- 3,5-Difluorobenzyl bromide
- 4-(Trifluoromethyl)benzyl bromide
- 2,3,4,5,6-Pentafluorobenzyl bromide
Uniqueness
The unique feature of this compound is the presence of three fluorine atoms in the meta positions on the benzene ring. This arrangement imparts distinct electronic properties, making it particularly useful in the synthesis of compounds with specific electronic and steric requirements .
Properties
IUPAC Name |
5-(bromomethyl)-1,2,3-trifluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3/c8-3-4-1-5(9)7(11)6(10)2-4/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEKZIYOLQCWLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380358 | |
Record name | 3,4,5-Trifluorobenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220141-72-0 | |
Record name | 3,4,5-Trifluorobenzyl bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=220141-72-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4,5-Trifluorobenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4,5-Trifluorobenzyl bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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